1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione
Description
Properties
IUPAC Name |
1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-13-10(15)8(9(14)12-11(13)16)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,12,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVQNHPIDLCYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)NC1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione can be synthesized through the condensation of urea with appropriate ketones or aldehydes. The reaction typically involves heating the reactants in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction conditions may vary, but common parameters include temperatures ranging from 80°C to 120°C and reaction times of several hours.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis. Solvent extraction and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Anticonvulsant Properties
One of the most significant applications of 1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione is in the development of anticonvulsant medications. It is structurally related to barbiturates and exhibits sedative and anticonvulsant effects. Research has indicated that compounds in this class can be effective in managing epilepsy and other seizure disorders by modulating neurotransmitter activity in the central nervous system .
Impurity Reference Standards
In pharmaceutical research and development, this compound serves as an impurity reference standard for the quality control of barbiturate drugs. Its identification and quantification are essential for ensuring the purity of pharmaceutical formulations containing barbiturates .
Polymer Synthesis
The compound has been investigated for its potential use in polymer chemistry. Its reactive functional groups allow it to participate in condensation reactions to form polymers with specific properties suitable for various applications, including coatings and adhesives .
Photovoltaic Materials
Recent studies have explored the incorporation of diazinane derivatives into organic photovoltaic materials. These compounds can enhance the efficiency of solar cells by improving charge transport properties and light absorption capabilities .
Chromatographic Techniques
In analytical chemistry, this compound is utilized as a standard in chromatographic methods such as High Performance Liquid Chromatography (HPLC). Its presence helps in the accurate quantification of related substances in complex mixtures .
Spectroscopic Studies
The compound has been used in spectroscopic studies to understand its molecular interactions and behavior under various conditions. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have provided insights into its structural characteristics and reactivity .
Case Studies
Mechanism of Action
The mechanism by which 1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione and related barbiturates:
Key Structural Differences
- N1-Alkylation: The N1-methyl group in this compound enhances lipid solubility compared to non-alkylated barbiturates like phenobarbital. This modification typically shortens the duration of action by accelerating metabolism .
Pharmacokinetic and Pharmacodynamic Implications
- Metabolism: N1-methylation may increase susceptibility to hepatic cytochrome P450 enzymes, leading to faster clearance than phenobarbital .
- Receptor Binding: The phenyl group at C5 could enhance affinity for GABAA receptors, similar to phenobarbital, but the N1-methyl group might alter allosteric modulation .
Biological Activity
1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula C13H14N2O3 and a molecular weight of approximately 246.26 g/mol. The structure features a diazinane ring that is essential for its biological interactions.
Research has indicated that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation and apoptosis pathways, suggesting potential anticancer properties.
- Receptor Interaction : It may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter systems and potentially providing sedative or anxiolytic effects .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that the compound inhibited tumor growth in vitro by inducing apoptosis in cancer cell lines. |
| Johnson et al. (2021) | Reported a significant reduction in tumor size in animal models treated with the compound. |
These findings highlight its potential as a therapeutic agent in oncology.
Neuropharmacological Effects
The compound's interaction with CNS receptors suggests it may have neuropharmacological applications:
| Effect | Description |
|---|---|
| Sedative | Exhibits sedative effects by modulating GABAergic transmission . |
| Anxiolytic | Potential to reduce anxiety symptoms in preclinical models . |
Case Study 1: Anticancer Activity
In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell viability with IC50 values indicating significant potency against specific cancer types.
Case Study 2: Neuroprotective Effects
A study investigating the neuroprotective effects of the compound found that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases.
Q & A
Q. What are the recommended methods for synthesizing 1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione?
The synthesis typically involves condensation reactions. A common approach is the reaction of phenylacetic acid derivatives with urea or thiourea under acidic or basic conditions. For example, phenobarbital analogs are synthesized via Pinner reactions followed by Claisen condensations and urea cyclization . Key steps include temperature control (e.g., reflux in ethanol or methanol) and catalyst selection (e.g., Hünig’s base or carbodiimides for activating intermediates) . Purification often employs recrystallization or chromatography to achieve ≥98% purity .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) to confirm substitution patterns and stereochemistry.
- IR spectroscopy to identify carbonyl (C=O) and NH stretches (~1700 cm⁻¹ and ~3200 cm⁻¹, respectively).
- HPLC or GC-MS for purity assessment, with retention times compared to standards .
- X-ray crystallography (using SHELX programs) for unambiguous structural determination, particularly to resolve tautomeric forms .
Q. What are the primary biological activities associated with this compound?
As a barbiturate derivative, it exhibits anticonvulsant and sedative properties. In vitro studies on similar compounds show competitive antagonism at GABAA receptors, modulating chloride ion channels . Dose-response assays (e.g., IC₅₀ measurements in neuronal cell lines) are recommended to quantify activity. Note that metabolic stability should be assessed using liver microsomes or hepatocytes to evaluate conversion to active metabolites like phenobarbital .
Q. What safety precautions are required when handling this compound?
- Use fume hoods and personal protective equipment (gloves, lab coats) due to potential neurotoxicity.
- Avoid inhalation/ingestion; solubility in organic solvents (e.g., DMSO) necessitates careful waste disposal.
- Refer to safety data sheets (SDS) for related barbiturates, which highlight risks of CNS depression and respiratory inhibition .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to neurological targets?
Perform molecular docking (e.g., AutoDock Vina) using GABAA receptor crystal structures (PDB: 6HUP). Molecular dynamics simulations (GROMACS) can assess stability of ligand-receptor complexes. QSAR models trained on barbiturate datasets may further correlate substituent effects (e.g., methyl vs. phenyl groups) with pharmacological activity .
Q. What strategies resolve contradictions in reported metabolic pathways?
Discrepancies in metabolism (e.g., hepatic vs. renal clearance) require:
- Isotopic labeling : Track <sup>13</sup>C or <sup>2</sup>H isotopes in in vivo models to identify primary metabolites.
- LC-HRMS : Detect low-abundance intermediates (e.g., hydroxylated derivatives) with high resolution.
- Comparative studies across species (rodent vs. human hepatocytes) to validate translatability .
Q. How does enantiomeric purity impact pharmacological efficacy?
Synthesize enantiomers via chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis. Assess activity using electrophysiology (patch-clamp) on GABAA-expressing cells. For example, (R)-enantiomers of barbiturates often show higher receptor affinity than (S)-forms .
Q. What advanced techniques characterize its photodegradation in environmental matrices?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
